molecular formula C14H11NO2 B3269234 4-Acetamidodibenzofuran CAS No. 50548-37-3

4-Acetamidodibenzofuran

Cat. No. B3269234
CAS RN: 50548-37-3
M. Wt: 225.24 g/mol
InChI Key: YSPDHWGYBRTTIM-UHFFFAOYSA-N
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Description

Benzofuran is an organic compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of dibenzofurans has been described in the literature since 2008 . This process starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is discussed .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure of a molecule and convert it into a 3D model .


Chemical Reactions Analysis

Chemical reactions can be studied using various electroanalytical tools . These tools can be used to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

Physical properties of a substance can include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a substance and how to handle it safely . They include information on physical and chemical properties, potential health hazards, emergency procedures, and personal protection recommendations .

Future Directions

The future directions of a compound can be influenced by various factors such as new synthesis methods, potential applications, and ongoing research. For example, a recent study discussed the use of dibenzofuran derivatives for the development of new thermally activated delayed fluorescence emitters .

properties

IUPAC Name

N-dibenzofuran-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9(16)15-12-7-4-6-11-10-5-2-3-8-13(10)17-14(11)12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDHWGYBRTTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1OC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidodibenzofuran

Synthesis routes and methods

Procedure details

The mixture of N-(2-phenoxyphenyl)acetamide (120 g, 528 mmol), potassium carbonate (7.30 g, 52.8 mmol), palladium acetate (11.85 g, 52.8 mmol) and pivalic acid (539 g, 5280 mmol) was prepared and heated at 105° C. (inner temperature) under air for two days. GC-MS showed 60% product. The reaction was stirred at 115° C. (inner temperature) for another night. The reaction was then cooled to room temperature and neutralized by saturated sodium carbonate solution, which was then extracted by EtOAc three times. The extraction was concentrated to give the crude product N-(dibenzo[b,d]furan-4-yl)acetamide (90 g, 76% yield) as brown solid.
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120 g
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7.3 g
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539 g
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11.85 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EV Brown, RL Coleman - Organic Preparations and Procedures …, 1973 - Taylor & Francis
… and dried to give 4-acetamidodibenzofuran as short yellow … l-Br~-4-acetamidodibenzofuran. - Acetamidodibenzofuran (19.4 g, … ture, 1-brm-4-acetamidodibenzofuran was obtained as …
Number of citations: 5 www.tandfonline.com
S Natori - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
Starting from the antibacterial action of dibenzofuran group of lichen substances, ie didymic acid derivatives (1) and usnic acid (11), the author and his associates have been examining …
Number of citations: 7 www.jstage.jst.go.jp
JA Sperry - 1960 - search.proquest.com
… This is acetylatedand then broralnated to give l-bromo-4-acetamidodibenzofuran.Hydrolysis, followed by deamination using hypophosphorus …
Number of citations: 5 search.proquest.com
J Zhao, Y Wang, Q Zhu - Synthesis, 2012 - thieme-connect.com
An efficient copper-catalyzed C–H oxidative cycloetherification of o-arylphenols containing an additional directing group under an oxygen atmosphere was developed. 2,6-Disubstituted …
Number of citations: 18 www.thieme-connect.com

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